molecular formula C13H22ClNO B12722880 Phenethylamine, 2-methoxy-N,N,alpha,5-tetramethyl-, hydrochloride CAS No. 93309-52-5

Phenethylamine, 2-methoxy-N,N,alpha,5-tetramethyl-, hydrochloride

Katalognummer: B12722880
CAS-Nummer: 93309-52-5
Molekulargewicht: 243.77 g/mol
InChI-Schlüssel: BJRYPXCKNKPSEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system, often resulting in increased monoaminergic transmission . This compound is structurally similar to other psychoactive substances and is often studied for its potential pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and neurotransmitter systems.

    Medicine: Investigated for potential therapeutic applications, including its psychoactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other phenethylamines. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Eigenschaften

CAS-Nummer

93309-52-5

Molekularformel

C13H22ClNO

Molekulargewicht

243.77 g/mol

IUPAC-Name

1-(2-methoxy-5-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-10-6-7-13(15-5)12(8-10)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H

InChI-Schlüssel

BJRYPXCKNKPSEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)CC(C)N(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.